molecular formula C23H20ClN3O2S2 B2594441 N-(2-chlorobenzyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252824-19-3

N-(2-chlorobenzyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2594441
CAS No.: 1252824-19-3
M. Wt: 470
InChI Key: MJMQJEGEBRHADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Molecular Analysis

Research on similar sulfanyl acetamide compounds has provided insights into their crystal structures and molecular conformations. For instance, studies on crystal structures of related compounds reveal that these molecules exhibit folded conformations, with significant inclination between pyrimidine and benzene rings. This structural arrangement is crucial for understanding the compound's interactions and stability within different environments (Subasri et al., 2017). Furthermore, vibrational spectroscopic analysis using Raman and Fourier transform infrared spectroscopy, complemented by density functional theory calculations, has been employed to understand the stereo-electronic interactions that contribute to the stability of these compounds (Jenepha Mary et al., 2022).

Synthesis and Characterization

The synthesis and characterization of compounds containing the sulfanyl acetamide moiety have been extensively studied, highlighting their potential as antimicrobial agents. One study demonstrated the synthesis of novel heterocyclic compounds having a sulfamido moiety, evaluating their antibacterial and antifungal activities. These studies are foundational in the development of new drugs and understanding their interactions at the molecular level (Nunna et al., 2014).

Biological Activity and Antimicrobial Screening

Compounds with the sulfanyl acetamide structure have been synthesized and tested for their antimicrobial properties. For example, a series of pyrimidinone and oxazinone derivatives fused with thiophene rings were synthesized and demonstrated good antibacterial and antifungal activities. These findings are crucial for developing new antimicrobial agents and understanding the structure-activity relationship of these compounds (Hossan et al., 2012).

Computational Studies and Molecular Docking

Computational approaches, including quantum chemical analysis and molecular docking, have been utilized to characterize similar compounds' molecular structures and predict their biological activities. These studies offer insights into the compounds' pharmacokinetic properties and potential as antiviral agents, particularly against targets like SARS-CoV-2 protein. Such computational analyses are invaluable for drug design and discovery processes (Mary et al., 2020).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-14-7-8-17(11-15(14)2)27-22(29)21-19(9-10-30-21)26-23(27)31-13-20(28)25-12-16-5-3-4-6-18(16)24/h3-11H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMQJEGEBRHADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.